

Technical Guide: N-t-Boc-valacyclovir-d4

Certificate of Analysis

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Compound of Interest

Compound Name: *N-t-Boc-valacyclovir-d4*

Cat. No.: *B15352952*

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This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **N-t-Boc-valacyclovir-d4**. The information is intended for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical studies.

Compound Information

Parameter	Specification
Compound Name	N-tert-Butoxycarbonyl-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl Ester-d4
Synonyms	N-t-Boc-valacyclovir-d4, N-T-Boc-Valacyclovir D4
CAS Number	1346617-11-5[1]
Molecular Formula	C ₁₈ H ₂₄ D ₄ N ₆ O ₆ [1][2]
Molecular Weight	428.48 g/mol [1][2]
Product Format	Neat Solid

Quantitative Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for **N-t-Boc-valacyclovir-d4**.

Table 2.1: Identity and Purity

Test	Method	Specification	Result
Purity (by HPLC)	High-Performance Liquid Chromatography	≥ 98%	Conforms
Purity (by NMR)	Nuclear Magnetic Resonance	Conforms to Structure	Conforms
Identity (by MS)	Mass Spectrometry	Conforms to Structure	Conforms
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium Incorporation	Conforms

Table 2.2: Physicochemical Properties

Test	Method	Specification	Result
Appearance	Visual Inspection	White to Off-White Solid	Conforms
Solubility	Visual Inspection	Soluble in DMSO, Methanol	Conforms

Experimental Protocols

This section details the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of **N-t-Boc-valacyclovir-d4** by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Sample Preparation: A stock solution of the sample is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). Serial dilutions are then made to obtain a working concentration.
- Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to **N-t-Boc-valacyclovir-d4** is recorded. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of **N-t-Boc-valacyclovir-d4**.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
- Ionization Mode: Positive ion mode is typically used.
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.
 - Identity Confirmation: The observed m/z of the protonated molecule $[M+H]^+$ should correspond to the calculated theoretical mass of **N-t-Boc-valacyclovir-d4**.

- Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms are measured to determine the percentage of deuterium incorporation.
- Precursor-Product Ion Transitions for LC-MS/MS: For quantitative applications using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. For valacyclovir, a common transition is m/z 325.2 \rightarrow 152.1. For the deuterated standard, a likely transition would be m/z 329.2 \rightarrow 152.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

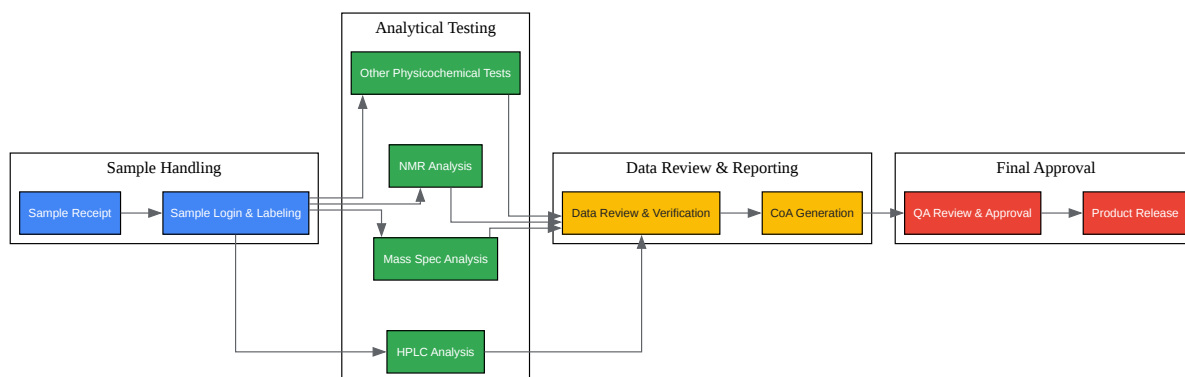
NMR spectroscopy is used to confirm the chemical structure of the compound.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.
- Analysis: ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the spectra are compared with the expected structure of **N-t-Boc-valacyclovir-d4** to confirm its identity.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard.



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References

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